molecular formula C11H14N2O6S B14950834 propan-2-yl 2-[(4-nitrophenyl)sulfonylamino]acetate

propan-2-yl 2-[(4-nitrophenyl)sulfonylamino]acetate

Cat. No.: B14950834
M. Wt: 302.31 g/mol
InChI Key: LLVZRTYUQFPWEZ-UHFFFAOYSA-N
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Description

Propan-2-yl 2-[(4-nitrophenyl)sulfonylamino]acetate is a chemical compound that belongs to the class of sulfonylamino acetates It is characterized by the presence of a nitrophenyl group attached to a sulfonylamino moiety, which is further connected to an acetate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of propan-2-yl 2-[(4-nitrophenyl)sulfonylamino]acetate typically involves the reaction of 4-nitrobenzenesulfonyl chloride with isopropyl acetate in the presence of a base such as triethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

4-nitrobenzenesulfonyl chloride+isopropyl acetatebasepropan-2-yl 2-[(4-nitrophenyl)sulfonylamino]acetate\text{4-nitrobenzenesulfonyl chloride} + \text{isopropyl acetate} \xrightarrow{\text{base}} \text{this compound} 4-nitrobenzenesulfonyl chloride+isopropyl acetatebase​propan-2-yl 2-[(4-nitrophenyl)sulfonylamino]acetate

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are essential to achieve high yields and purity of the product.

Chemical Reactions Analysis

Types of Reactions

Propan-2-yl 2-[(4-nitrophenyl)sulfonylamino]acetate can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form corresponding nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group under appropriate conditions.

    Substitution: The sulfonylamino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like hydrogen gas in the presence of a palladium catalyst or sodium borohydride can be employed.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of substituted sulfonylamino derivatives.

Scientific Research Applications

Propan-2-yl 2-[(4-nitrophenyl)sulfonylamino]acetate has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development and as a pharmacological agent.

    Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of propan-2-yl 2-[(4-nitrophenyl)sulfonylamino]acetate involves its interaction with specific molecular targets and pathways. The nitrophenyl group can undergo redox reactions, leading to the generation of reactive intermediates that can interact with biological macromolecules. The sulfonylamino moiety can form covalent bonds with nucleophilic sites in proteins and enzymes, thereby modulating their activity.

Comparison with Similar Compounds

Similar Compounds

  • Propan-2-yl 2-[(2-chloro-5-nitrophenyl)sulfonylamino]acetate
  • Propan-2-yl 2-[(4-chloro-3-nitrophenyl)sulfonylamino]acetate

Uniqueness

Propan-2-yl 2-[(4-nitrophenyl)sulfonylamino]acetate is unique due to the specific positioning of the nitro group on the phenyl ring, which influences its reactivity and interaction with biological targets. The presence of the sulfonylamino group also imparts distinct chemical properties that differentiate it from other similar compounds.

Properties

Molecular Formula

C11H14N2O6S

Molecular Weight

302.31 g/mol

IUPAC Name

propan-2-yl 2-[(4-nitrophenyl)sulfonylamino]acetate

InChI

InChI=1S/C11H14N2O6S/c1-8(2)19-11(14)7-12-20(17,18)10-5-3-9(4-6-10)13(15)16/h3-6,8,12H,7H2,1-2H3

InChI Key

LLVZRTYUQFPWEZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC(=O)CNS(=O)(=O)C1=CC=C(C=C1)[N+](=O)[O-]

Origin of Product

United States

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